Chlorambucil sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclidrol can be synthesized through the hydration of carvone. The reaction involves the addition of water to the double bond of carvone, resulting in the formation of Cyclidrol. This reaction typically requires acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In industrial settings, Cyclidrol is produced by the catalytic hydration of carvone using a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to optimize production.
Chemical Reactions Analysis
Types of Reactions: Cyclidrol undergoes various chemical reactions, including:
Oxidation: Cyclidrol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Cyclidrol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cyclidrol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on mucus secretion and clearance in respiratory diseases.
Medicine: Used in the treatment of bronchopulmonary diseases to improve mucus clearance.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Cyclidrol exerts its effects by decreasing the viscosity of mucus, facilitating its removal from the respiratory tract. It acts on the mucus by breaking down the disulfide bonds in mucin, the primary component of mucus. This results in the thinning of mucus, making it easier to expel from the respiratory system .
Comparison with Similar Compounds
Cyclidrol is unique in its ability to decrease mucus viscosity effectively. Similar compounds include:
N-acetylcysteine: Another mucolytic agent that breaks down mucus by disrupting disulfide bonds.
Bromhexine: A mucolytic that enhances mucus clearance by increasing the production of serous mucus.
Ambroxol: A metabolite of Bromhexine that also acts as a mucolytic and expectorant.
Cyclidrol stands out due to its specific mechanism of action and its effectiveness in reducing mucus viscosity, making it a valuable compound in the treatment of respiratory diseases.
Properties
CAS No. |
1030-06-4 |
---|---|
Molecular Formula |
C14H18Cl2NNaO2 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1 |
InChI Key |
MXPCUEIEUDJYAC-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |
1030-06-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.